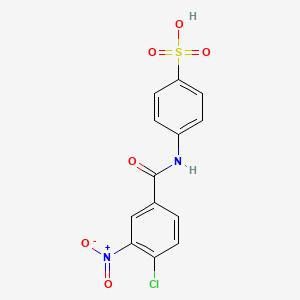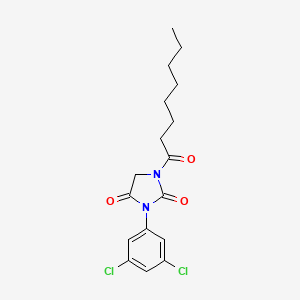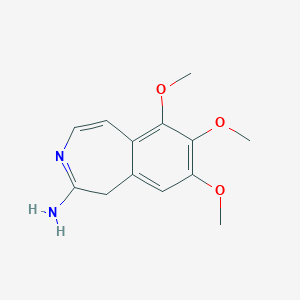
2,2,6,6-Tetramethyl-1-phosphanylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethyl-1-phosphanylpiperidine is an organic compound belonging to the class of piperidines It is characterized by the presence of a phosphanyl group attached to the piperidine ring, which is further substituted with four methyl groups at the 2, 2, 6, and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-phosphanylpiperidine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a suitable phosphanylating agent. One common method involves the use of chlorophosphines under controlled conditions to introduce the phosphanyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield of the final product. Key considerations include the selection of appropriate solvents, catalysts, and reaction conditions to optimize the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6,6-Tetramethyl-1-phosphanylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl group to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted piperidines depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,6,6-Tetramethyl-1-phosphanylpiperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetramethyl-1-phosphanylpiperidine involves its interaction with molecular targets through the phosphanyl group. This group can form coordination complexes with metal ions, influencing various biochemical pathways. The steric hindrance provided by the methyl groups can also affect the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Lacks the phosphanyl group, making it less versatile in coordination chemistry.
N,N-Diisopropylethylamine: Another hindered amine, but with different steric and electronic properties.
Lithium Tetramethylpiperidide: A stronger base derived from 2,2,6,6-Tetramethylpiperidine.
Uniqueness
2,2,6,6-Tetramethyl-1-phosphanylpiperidine is unique due to the presence of the phosphanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in coordination chemistry and organic synthesis.
Propriétés
| 93583-24-5 | |
Formule moléculaire |
C9H20NP |
Poids moléculaire |
173.24 g/mol |
Nom IUPAC |
(2,2,6,6-tetramethylpiperidin-1-yl)phosphane |
InChI |
InChI=1S/C9H20NP/c1-8(2)6-5-7-9(3,4)10(8)11/h5-7,11H2,1-4H3 |
Clé InChI |
UKRCFCMUUSPAHH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(N1P)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane](/img/no-structure.png)

![8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole](/img/structure/B14363229.png)



